

A Comparative Guide to the Potency of ENPP1 Inhibitors for Researchers

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Compound of Interest		
Compound Name:	Enpp-1-IN-23	
Cat. No.:	B15577133	Get Quote

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In the rapidly evolving landscape of cancer immunotherapy, the ecto-enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in the innate immune system. By hydrolyzing the STING (stimulator of interferon genes) agonist 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 effectively dampens anti-tumor immune responses. The development of potent and selective ENPP1 inhibitors is a promising therapeutic strategy to unleash the immune system against cancer. This guide provides a comparative overview of the potency of various ENPP1 inhibitors, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.

While specific public data for a compound designated "**Enpp-1-IN-23**" is limited, this guide will focus on a range of other well-characterized ENPP1 inhibitors to provide a valuable comparative context.

Quantitative Comparison of ENPP1 Inhibitor Potency

The following table summarizes the in vitro potency of several key ENPP1 inhibitors based on publicly available data. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions, such as substrate used (e.g., cGAMP or ATP) and assay pH.



Inhibitor	Target	Potency (IC50/Ki)	Assay Type	Reference
Enpp-1-IN-20 (Compound 31)	ENPP1	IC50 = 0.09 nM	Biochemical	[1]
ENPP1	IC50 = 8.8 nM	Cell-based	[1]	
ISM5939	ENPP1 (cGAMP degradation)	IC50 = 0.63 nM	Biochemical	[2][3]
ENPP1 (ATP hydrolysis)	IC50 = 9.28 nM	Biochemical	[2][3]	
STF-1623	human ENPP1	IC50 = 0.6 nM	Biochemical	[4]
mouse ENPP1	IC50 = 0.4 nM	Biochemical	[4]	
Unnamed Phosphonate Inhibitor	ENPP1	IC50 = 1.2 nM	Biochemical	[5]
SR-8541A	hENPP1	IC50 = 1.4 - 3.6 nM	Biochemical	[2]
Phosphonate Lead Compound 23	ENPP1	Ki = 12 nM	Biochemical	
ZX-8177	ENPP1	IC50 = 9.5 nM	Biochemical	[2]
ENPP1	IC50 = 11 nM	Cell-based	[2]	
Compound 4e	ENPP1	IC50 = 0.188 μM	Biochemical	[6]
ENPP1	IC50 = 0.732 μM	Cell-based (MDA-MB-231)	[6]	
Enpp-1-IN-19 (Compound 29f)	ENPP1	IC50 = 68 nM	Biochemical	
QS1	ENPP1 (ATP substrate, pH 9)	IC50 = 36 nM	Biochemical	[7]







ENPP1 (cGAMP

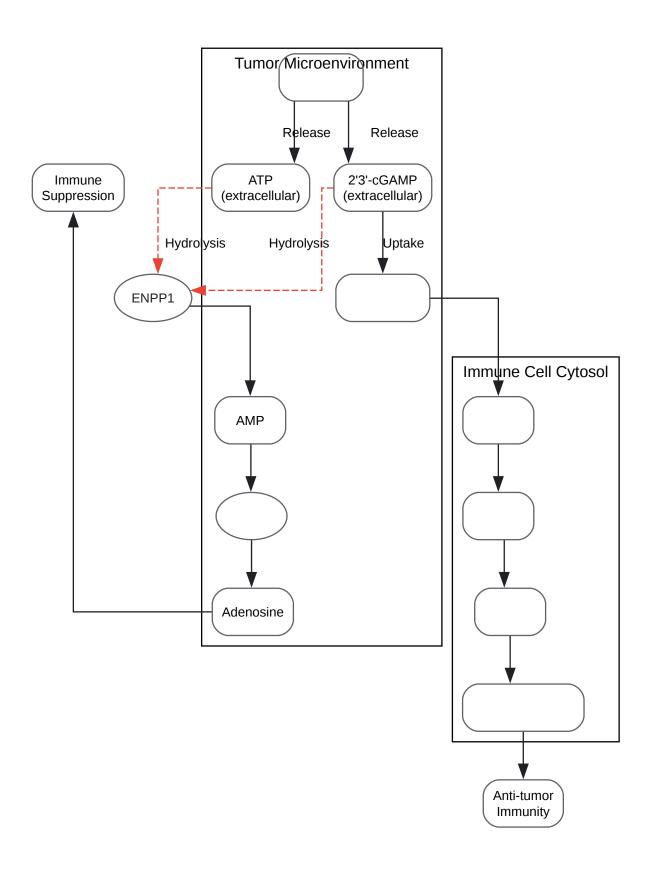
substrate, pH $Ki = 1.6 \mu M$ Biochemical [7]

7.4)

Understanding the ENPP1 Signaling Pathway

ENPP1 plays a dual role in suppressing anti-tumor immunity. Firstly, it directly hydrolyzes 2'3'-cGAMP, a key signaling molecule that activates the STING pathway in immune cells, leading to the production of type I interferons and a subsequent T-cell inflamed tumor microenvironment. Secondly, through the hydrolysis of ATP to AMP, ENPP1 contributes to the production of adenosine, a potent immunosuppressive molecule. Inhibition of ENPP1 therefore aims to both preserve the immunostimulatory cGAMP signal and reduce immunosuppressive adenosine levels.





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Caption: The cGAS-STING signaling pathway and the dual inhibitory role of ENPP1.

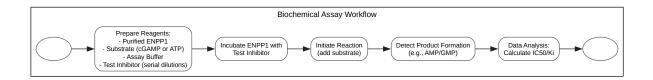


Experimental Methodologies

The determination of inhibitor potency is crucial for the preclinical assessment of drug candidates. Below are generalized protocols for common assays used to evaluate ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay

This assay directly measures the enzymatic activity of purified ENPP1 and its inhibition by a test compound.



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Caption: A generalized workflow for a biochemical ENPP1 inhibition assay.

Protocol:

- Reagent Preparation:
 - Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM CaCl2, and 10 μM ZnCl2).[8]
 - Reconstitute purified recombinant human or mouse ENPP1 in the assay buffer.
 - Prepare a stock solution of the substrate (e.g., 2'3'-cGAMP or ATP).
 - Perform serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
- Assay Procedure:



- In a microplate, add the assay buffer, diluted test inhibitor, and purified ENPP1.
- Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C)
 to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate.
- Allow the reaction to proceed for a specific time, ensuring it remains within the linear range.

Detection:

- Stop the reaction (e.g., by adding EDTA).
- Quantify the amount of product formed (e.g., AMP or GMP). This can be achieved using various methods, including:
 - Radiolabeled Substrate and TLC: Using a radiolabeled substrate like [32P]cGAMP and separating the product by thin-layer chromatography (TLC).[7][9]
 - Fluorescence-Based Assays: Employing fluorescent probes that detect the product.[10]
 - Luminescence-Based Assays: Using a competitive immunoassay where the product competes with a labeled analog for antibody binding, generating a luminescent signal.
 [11]
 - LC-MS/MS: A highly sensitive method for direct quantification of the product.

Data Analysis:

- Plot the enzyme activity against the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
- The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.



Cell-Based cGAMP Degradation Assay

This assay assesses the ability of an inhibitor to protect extracellular cGAMP from degradation by ENPP1 expressed on the surface of cells.

Protocol:

- · Cell Culture:
 - Culture a cell line that expresses ENPP1 (e.g., MDA-MB-231 breast cancer cells).[6]
- Assay Procedure:
 - Seed the cells in a multi-well plate and allow them to adhere.
 - Treat the cells with serial dilutions of the test inhibitor for a specified pre-incubation time.
 - Add a known concentration of exogenous 2'3'-cGAMP to the cell culture medium.
 - Incubate for a set period to allow for ENPP1-mediated degradation of cGAMP.
- Detection and Analysis:
 - Collect the cell culture supernatant.
 - Quantify the remaining 2'3'-cGAMP in the supernatant using a sensitive method like LC-MS/MS or a specific cGAMP ELISA.
 - Calculate the percentage of cGAMP degradation at each inhibitor concentration.
 - Determine the IC50 value by plotting the percentage of cGAMP protection against the inhibitor concentration.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a highly promising avenue in cancer immunotherapy. The data presented in this guide highlight the significant progress made in identifying small molecules with nanomolar to sub-nanomolar potency against ENPP1. For researchers in the field, a thorough understanding of the comparative



potencies and the experimental methodologies used to derive them is essential for the selection of appropriate tool compounds and the advancement of novel therapeutic candidates into clinical development. The continued investigation into the structure-activity relationships and in vivo efficacy of these inhibitors will be critical in realizing the full therapeutic potential of targeting ENPP1.

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